3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
Description
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is a fluorinated heterocyclic compound featuring a pyrimidoindazol core substituted with methyl groups at positions 2 and 4, and a fluorine atom at position 10.
Properties
IUPAC Name |
3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-8-10(6-7-13(20)21)9(2)19-15(17-8)14-11(16)4-3-5-12(14)18-19/h3-5H,6-7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWNKZGSIMKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C(=NN12)C=CC=C3F)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting with a suitable precursor, such as 2,4-dimethylpyrimidine, the indazole ring is formed through a cyclization reaction. This step often involves the use of a fluorinating agent to introduce the fluorine atom at the desired position.
Coupling with Propanoic Acid: The indazole intermediate is then coupled with a propanoic acid derivative under conditions that facilitate the formation of the final product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid. The compound has undergone evaluation by the National Cancer Institute (NCI) using their Developmental Therapeutics Program. It was tested against a panel of approximately sixty cancer cell lines, demonstrating significant cytotoxicity with mean GI50 values around 15.72 μM and TGI values of 50.68 μM .
Key Findings:
- Cell Lines Tested : Various human tumor cell lines.
- Mechanism of Action : The compound's mechanism may involve inhibition of specific pathways crucial for cancer cell proliferation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds related to this structure have shown effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Table: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X µg/mL |
| Pseudomonas aeruginosa | Y µg/mL |
(Note: Specific MIC values are to be determined through further studies.)
Drug-Like Properties
The drug-like properties of this compound have been evaluated using computational tools such as SwissADME. These analyses suggest that the compound meets several criteria for drug candidates, including solubility and permeability profiles conducive to oral bioavailability .
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
-
Synthesis and Evaluation :
- A study synthesized various derivatives based on the core structure and evaluated their biological activities.
- Results indicated that modifications could enhance potency against specific cancer types.
-
Molecular Modeling Studies :
- Molecular docking studies have predicted interactions with key proteins involved in cancer progression, providing insights into how structural modifications could optimize efficacy.
Mechanism of Action
The mechanism by which 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The fluorine atom in the compound enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. The pathways involved can vary depending on the biological context, but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid with structurally or functionally related propanoic acid derivatives, highlighting key structural differences and biological activities:
Structural and Functional Insights:
Heterocyclic vs. Aromatic Cores: The pyrimidoindazol core in the target compound contrasts with phenyl (), pyran (), or pyridine () cores in analogs. Fluorination and methylation on the heterocycle may enhance target selectivity compared to chlorinated phenyl derivatives . Pyran-based analogs (e.g., 3-(2-oxo-2H-pyran-6-yl)propanoic acid) demonstrate moderate antifungal activity, suggesting heterocycle type influences bioactivity .
Substituent Effects: Fluorine: The 10-fluoro substituent in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-phenylpropanoic acids in ). Chlorine vs. Methyl: Chlorinated phenylpropanoic acids () exhibit antibacterial activity, while methyl groups in the target compound could enhance lipophilicity, favoring cellular uptake .
Applications: Antimicrobial: Chlorinated 3-phenylpropanoic acids () and pyran derivatives () show activity against bacteria/fungi. The target compound’s fluorinated heterocycle may offer broader-spectrum or more potent effects. Agrochemicals: Phenoxy-propanoic acids like fluazifop () act as herbicides via ACCase inhibition. The target compound’s heterocycle may position it as a specialized enzyme inhibitor in drug discovery. Fragrance/Flavor: 3-(Methylthio)propanoic acid esters () contribute to pineapple aroma, illustrating how sulfur-containing propanoic acid derivatives diverge into non-pharmaceutical roles.
Research Implications
Future studies should prioritize:
Biological Activity
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is a compound belonging to the class of pyrimido[1,2-b]indazoles, known for their diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 3-aminoindazole derivatives with fluorinated ketoesters. A common method includes reacting 3-aminoindazole with ethyl 4,4,4-trifluoro-3-oxobutanoate under basic conditions. This reaction is facilitated by heating in the presence of bases like sodium carbonate or triethylamine to yield the desired product in good yields.
Biological Activity
The biological activity of this compound has been studied extensively, particularly in the context of anticancer and antibacterial properties. Here are some key findings:
Anticancer Activity
Research indicates that compounds within the pyrimido[1,2-b]indazole class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, disrupting metabolic pathways essential for tumor growth .
- Case Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For example, certain indazole derivatives have demonstrated efficacy against breast and lung cancer cells by promoting cell cycle arrest and apoptosis .
Antibacterial Activity
The compound also exhibits antibacterial properties:
- Inhibition Studies : In vitro assays have demonstrated that pyrimido[1,2-b]indazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
- Comparative Efficacy : Compared to traditional antibiotics, these compounds show promise as alternative therapeutic agents against resistant bacterial strains due to their unique mechanisms of action .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key points include:
- Fluorination Impact : The presence of fluorine in the structure enhances lipophilicity and stability, potentially increasing bioavailability and interaction with biological targets .
- Substituent Variations : Modifications at various positions on the indazole ring can lead to significant changes in activity profiles. For instance, different alkyl or aryl substituents can either enhance or diminish potency against specific targets .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidoindazole core formation followed by fluorination and propanoic acid side-chain incorporation. Key intermediates should be analyzed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, analogous compounds (e.g., pyrazolo-pyrimidine derivatives) are synthesized via condensation reactions using acetylenic β-diketones or hydrazine derivatives, as seen in related heterocyclic systems .
Q. How can researchers optimize reaction conditions to improve yields of the target compound?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically tested. For instance, refluxing in dioxane or glacial acetic acid under controlled pH conditions (e.g., using trifluoroacetic acid) can enhance cyclization efficiency, as demonstrated in pyrazolo[1,5-c]pyrimidine syntheses . Yield optimization may also require purification via recrystallization (e.g., dimethylformamide or methanol) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for carboxylic acid; NH₃⁺/COO⁻ vibrations in zwitterionic forms) .
- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (e.g., 10-fluoro substituent’s deshielding effects) and methyl groups in the pyrimidoindazole core .
- Mass Spectrometry : HRMS with ESI+ ionization confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets (e.g., EGFR/HER2)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of EGFR/HER2 (PDB IDs: 1M17, 3RCD) to assess binding affinity.
- Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) in 96-well plates, using ATP-competitive substrates and luminescence-based detection .
- Address discrepancies between computational and experimental data by analyzing steric hindrance or solvation effects .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) or ethanol, supplemented with surfactants (e.g., Tween-80) to enhance aqueous dispersion.
- For pH-sensitive compounds, prepare buffered solutions (PBS, pH 7.4) or employ salt forms (e.g., sodium or ammonium salts) to improve solubility, as seen in propanoic acid derivatives .
Q. How do structural modifications (e.g., fluorination, methyl groups) influence metabolic stability?
- Methodological Answer :
- Conduct microsomal stability assays (human/rat liver microsomes) to compare parent compound vs. analogs. Fluorination at the 10-position may reduce CYP450-mediated oxidation, enhancing half-life.
- Use LC-MS/MS to identify metabolites and quantify degradation pathways .
Q. What experimental designs evaluate environmental fate and ecotoxicological risks?
- Methodological Answer :
- Follow frameworks like Project INCHEMBIOL to assess:
- Physical-chemical properties : LogP, hydrolysis rates (OECD 111).
- Biotic/abiotic degradation : Aerobic soil metabolism (OECD 307) or aqueous photolysis studies.
- Toxicity tiers : Algal growth inhibition (OECD 201), Daphnia magna acute toxicity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability.
- Validate conflicting results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays).
- Consider batch-to-batch compound purity variations; re-characterize using HPLC-UV/ELSD .
Q. Why might solubility predictions (e.g., LogS) fail to align with experimental observations?
- Methodological Answer :
- Computational models often overlook crystal packing effects or polymorphic forms.
- Experimentally determine solubility via shake-flask method (pH 1–8) and compare with predicted values. Adjust models using correction factors for ionizable groups (e.g., carboxylic acid pKa ~4.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
